Cas no 63967-10-2 (N-(3-(5-Mercapto-1H-tetrazol-1-yl)phenyl)benzamide)

N-(3-(5-Mercapto-1H-tetrazol-1-yl)phenyl)benzamide Chemical and Physical Properties
Names and Identifiers
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- N-(3-(5-Mercapto-1H-tetrazol-1-yl)phenyl)benzamide
- N-[3-(5-sulfanylidene-2H-tetrazol-1-yl)phenyl]benzamide
- AM1117
- Benzamide,N-[3-(2,5-dihydro-5-thioxo-1H-tetrazol-1-yl)phenyl]
- DTXSID20572456
- FT-0655049
- AC-8781
- A834593
- N-(3-(5-thioxo-2,5-dihydro-1H-tetrazol-1-yl)phenyl)benzamide
- N-[3-(5-Sulfanylidene-2,5-dihydro-1H-tetrazol-1-yl)phenyl]benzamide
- AKOS015896116
- SCHEMBL5669641
- 63967-10-2
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- Inchi: InChI=1S/C14H11N5OS/c20-13(10-5-2-1-3-6-10)15-11-7-4-8-12(9-11)19-14(21)16-17-18-19/h1-9H,(H,15,20)(H,16,18,21)
- InChI Key: KJOCCCCUKDDDDA-UHFFFAOYSA-N
- SMILES: SC1N(C2=CC=CC(NC(=O)C3C=CC=CC=3)=C2)N=NN=1
Computed Properties
- Exact Mass: 297.06800
- Monoisotopic Mass: 297.06843116g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 21
- Rotatable Bond Count: 3
- Complexity: 435
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.7
- Topological Polar Surface Area: 101Ų
Experimental Properties
- PSA: 111.50000
- LogP: 2.27630
N-(3-(5-Mercapto-1H-tetrazol-1-yl)phenyl)benzamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | N245325-50mg |
N-(3-(5-Mercapto-1H-tetrazol-1-yl)phenyl)benzamide |
63967-10-2 | 50mg |
$ 215.00 | 2022-06-03 | ||
TRC | N245325-250mg |
N-(3-(5-Mercapto-1H-tetrazol-1-yl)phenyl)benzamide |
63967-10-2 | 250mg |
$ 700.00 | 2022-06-03 | ||
TRC | N245325-100mg |
N-(3-(5-Mercapto-1H-tetrazol-1-yl)phenyl)benzamide |
63967-10-2 | 100mg |
$ 355.00 | 2022-06-03 |
N-(3-(5-Mercapto-1H-tetrazol-1-yl)phenyl)benzamide Related Literature
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2. Calixarene-facilitated transfer of alkali metal ions across the polarised liquid–liquid interfaceJoanna Wickens,Robert A. W. Dryfe,Francis S. Mair,Robin G. Pritchard,Roy Hayes,Damien W. M. Arrigan New J. Chem., 2000,24, 149-154
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3. Cell morphology as a design parameter in the bioengineering of cell–biomaterial surface interactionsRichard Thorogate,Nicola Mordan Biomater. Sci., 2021,9, 8032-8050
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Tomohiro Yasukawa,Hiroyuki Miyamura,Shū Kobayashi Chem. Sci., 2015,6, 6224-6229
Additional information on N-(3-(5-Mercapto-1H-tetrazol-1-yl)phenyl)benzamide
Professional Introduction to N-(3-(5-Mercapto-1H-tetrazol-1-yl)phenyl)benzamide (CAS No. 63967-10-2)
N-(3-(5-Mercapto-1H-tetrazol-1-yl)phenyl)benzamide (CAS No. 63967-10-2) is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and biochemistry due to its unique structural properties and potential biological activities. This compound, characterized by its intricate molecular framework, combines a benzamide moiety with a phenyl group substituted at the 3-position by a thiazole ring, which is further functionalized with a 5-mercapto-1H-tetrazole moiety. Such structural features make it an intriguing candidate for further investigation in drug discovery and therapeutic applications.
The molecular structure of N-(3-(5-Mercapto-1H-tetrazol-1-yl)phenyl)benzamide encompasses several key functional groups that contribute to its chemical reactivity and potential biological interactions. The benzamide group is known for its role in various pharmacophores, often serving as a hinge binder in protein-protein interactions. The phenyl ring, on the other hand, provides a hydrophobic core that can interact favorably with lipid environments within biological membranes. The thiazole ring, with its sulfur atom, introduces electrophilic centers that can participate in various chemical reactions, including nucleophilic substitutions and metal coordination. Finally, the 5-mercapto-1H-tetrazole moiety adds an additional layer of complexity, offering potential sites for redox reactions and interactions with thiols in biological systems.
In recent years, there has been growing interest in the development of small molecules that can modulate biological pathways through precise targeting of specific proteins or enzymes. N-(3-(5-Mercapto-1H-tetrazol-1-yl)phenyl)benzamide has emerged as a promising candidate in this context due to its ability to interact with multiple targets simultaneously. For instance, studies have suggested that this compound may exhibit inhibitory effects on certain kinases and transcription factors, which are often implicated in various diseases such as cancer and inflammatory disorders. The presence of the mercapto group in the tetrazole moiety has been particularly highlighted for its potential to engage with cysteine residues in target proteins, leading to conformational changes or disruption of protein function.
The synthesis of N-(3-(5-Mercapto-1H-tetrazol-1-yl)phenyl)benzamide involves a multi-step process that requires careful optimization to ensure high yield and purity. One common synthetic route begins with the condensation of 3-bromophenylacetonitrile with 5-mercapto-1H-tetrazole under basic conditions to form the corresponding thiazole-substituted benzene derivative. This intermediate is then subjected to amidation with benzoic acid derivatives using appropriate coupling reagents such as EDC (N,N'-dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine). The final product is typically purified through recrystallization or column chromatography to achieve the desired chemical purity.
The pharmacological properties of N-(3-(5-Mercapto-1H-tetrazol-1-yl)phenyl)benzamide have been extensively evaluated in both in vitro and in vivo models. Initial studies have demonstrated its ability to inhibit the activity of several kinases, including EGFR (epidermal growth factor receptor) and JAK2 (Janus kinase 2), which are known to play crucial roles in cancer cell proliferation and survival. Additionally, preclinical studies have shown that this compound may exhibit anti-inflammatory effects by modulating the expression of pro-inflammatory cytokines such as TNF-alpha (tumor necrosis factor-alpha) and IL-6 (interleukin-6). These findings suggest that N-(3-(5-Mercapto-1H-tetrazol-1-yl)phenyl)benzamide could be a valuable lead compound for the development of novel therapeutic agents targeting these diseases.
The unique structural features of N-(3-(5-Mercapto-1H-tetrazol-1-yl)phenyl)benzamide also make it an attractive scaffold for structure-based drug design. Computational modeling techniques such as molecular docking have been employed to explore its binding interactions with various protein targets. These studies have provided valuable insights into the molecular recognition processes occurring at the atomic level, helping to rationalize its observed biological activities. Furthermore, the compound's solubility profile has been optimized through modifications to improve its bioavailability for potential clinical applications.
In conclusion, N-(3-(5-Mercapto-1H-tetrazol-1-yI)phenyl)
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